(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone
Description
The compound “(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone” is a heterocyclic molecule combining pyrazole, oxadiazole, and piperazine moieties. The pyrazole core is linked to a 5-ethyl-1,2,4-oxadiazolylphenyl group, enhancing electronic and steric properties, while the 4-(o-tolyl)piperazine moiety may influence receptor binding and pharmacokinetics . This compound’s design aligns with strategies to optimize heterocyclic systems for pharmacological targeting, as seen in recent studies on pyrazole-triazole hybrids and methanone derivatives .
Properties
IUPAC Name |
[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazol-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-3-23-26-24(28-33-23)19-8-10-20(11-9-19)31-13-12-21(27-31)25(32)30-16-14-29(15-17-30)22-7-5-4-6-18(22)2/h4-13H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIARDPNICCDGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone, hereafter referred to as Compound A, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique combination of oxadiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 401.47 g/mol. Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.47 g/mol |
| LogP | 5.1896 |
| Polar Surface Area | 69.383 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole structures. The hybridization of these scaffolds has shown effectiveness in targeting various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC) . For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit telomerase activity and exhibit cytotoxic effects against several cancer cell lines .
Mechanisms of Action:
- Inhibition of Key Enzymes : Compounds similar to Compound A have been shown to inhibit enzymes crucial for cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.
Antimicrobial Activity
Compounds with oxadiazole structures have also demonstrated antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Study on Anticancer Activity
A recent study evaluated the anticancer properties of a series of oxadiazole-pyrazole hybrids, including Compound A. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM . The study emphasized the importance of structural modifications in enhancing biological activity.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of oxadiazole derivatives. Compound A was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several strains . This positions Compound A as a potential lead in developing new antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The oxadiazole and pyrazole moieties present in the compound are known for their biological activities. Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations .
Antitubercular Agents
Recent studies have focused on the design and synthesis of oxadiazole-based compounds as potential antitubercular agents. The incorporation of piperazine rings has been noted to enhance the biological activity against Mycobacterium tuberculosis. Compounds derived from similar frameworks have demonstrated effective inhibition with IC50 values in the low micromolar range .
Cancer Research
Inhibition of Carbonic Anhydrases
The compound's structure suggests potential applications in cancer therapy through the inhibition of carbonic anhydrases (CAs), which are implicated in tumorigenesis. Studies have shown that 1,2,4-oxadiazole derivatives can selectively inhibit certain isoforms of CAs at nanomolar concentrations, making them suitable candidates for further development as anticancer agents .
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The oxadiazole derivatives have been reported to exhibit HDAC inhibitory activity, with some compounds achieving IC50 values significantly lower than existing treatments .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds similar to (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone has revealed critical insights into how variations in substituents affect biological activity. For instance, modifications to the piperazine ring and the introduction of different aryl groups have been shown to influence binding affinity and selectivity towards target enzymes .
Pharmaceutical Development
Formulation and Delivery
The compound's unique properties also suggest potential applications in pharmaceutical formulations. Its solubility and stability can be optimized for drug delivery systems, enhancing bioavailability and therapeutic efficacy . Research into novel delivery mechanisms could further improve its application as a therapeutic agent.
Case Studies and Data Tables
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition against tested bacterial strains with IC50 values < 10 µM |
| Study B | Antitubercular | Compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis |
| Study C | Cancer Research | Selective inhibition of hCA IX with Kivalues as low as 89 pM |
| Study D | HDAC Inhibition | Compounds exhibited IC50 values ranging from 8.2 to 12.1 nM |
Comparison with Similar Compounds
Key Observations :
- The oxadiazole group in the target compound may enhance metabolic stability compared to triazole or thiadiazole systems .
- The o-tolyl substituent on piperazine could improve lipophilicity and blood-brain barrier penetration relative to unsubstituted piperazine derivatives .
Bioactivity and Pharmacological Potential
Critical Analysis :
- Substitution of piperazine with o-tolyl could modulate serotonin receptor affinity, a feature observed in antipsychotic drug analogs .
Molecular Docking and Target Prediction
- Triazole-Thiadiazole Hybrids : Show strong binding to fungal 14-α-demethylase (ΔG: −9.2 kcal/mol), suggesting the target compound’s oxadiazole group may achieve similar or improved interactions .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazol-3-yl)(4-(o-tolyl)piperazin-1-yl)methanone, and how can yield optimization be achieved?
- Methodology :
- Step 1 : Construct the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions (e.g., glacial acetic acid, 4–8 hours) .
- Step 2 : Functionalize the oxadiazole moiety by reacting nitrile derivatives with hydroxylamine in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Couple the piperazine fragment using nucleophilic aromatic substitution (e.g., o-tolylpiperazine with activated carbonyl intermediates) in dichloromethane or THF .
- Optimization : Monitor intermediates via TLC/HPLC; use catalysts like NaH or Pd for cross-coupling steps to enhance efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of pyrazole/oxadiazole using H and C NMR (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm) .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) to confirm molecular weight .
- Thermal Analysis (DSC) : Determine melting point and thermal stability (decomposition >200°C common for oxadiazoles) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Target Selection : Prioritize receptors linked to pyrazole/piperazine pharmacophores (e.g., serotonin/dopamine receptors, kinases) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (e.g., H-labeled ligands) for GPCRs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodology :
- Validation Experiments :
- Experimental Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis .
- Computational Refinement : Adjust Hansen solubility parameters (δ, δ, δ) using COSMO-RS software to align with empirical data .
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains, sulfonates) to the piperazine or oxadiazole moieties .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodology :
- Substitution Patterns :
- Oxadiazole : Replace ethyl with trifluoromethyl to enhance metabolic stability .
- Piperazine : Test para-substituted aryl groups (e.g., 4-fluorophenyl) for improved receptor binding .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) to predict binding modes .
- Pharmacokinetic Profiling : Assess logP (octanol-water) and plasma protein binding (equilibrium dialysis) to refine bioavailability .
Q. What experimental approaches address discrepancies in thermal stability data during formulation studies?
- Methodology :
- Thermogravimetric Analysis (TGA) : Quantify mass loss under nitrogen atmosphere (heating rate 10°C/min) .
- Excipient Screening : Test stabilizers (e.g., lactose, PVP) in solid dispersions via hot-melt extrusion .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor degradation via HPLC-MS .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting bioactivity results across different cell lines or assay conditions?
- Methodology :
- Assay Standardization : Use identical passage-number cells and serum-free media to minimize variability .
- Mechanistic Studies :
- Western Blotting : Verify target protein expression levels (e.g., p53, caspase-3) in responsive vs. non-responsive lines .
- Metabolomics : Profile intracellular ATP/NADH levels to assess metabolic interference .
Q. What synthetic routes minimize by-product formation during piperazine coupling?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
